molecular formula C9H9IO4 B8276930 methyl 2-hydroxy-5-iodo-3-methoxybenzoate CAS No. 134419-44-6

methyl 2-hydroxy-5-iodo-3-methoxybenzoate

Cat. No.: B8276930
CAS No.: 134419-44-6
M. Wt: 308.07 g/mol
InChI Key: JYTMDVNRUGDPQX-UHFFFAOYSA-N
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Description

methyl 2-hydroxy-5-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 It is a derivative of salicylic acid, where the hydroxyl group at the 5-position is replaced by an iodine atom, and the carboxyl group is esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-5-iodo-3-methoxybenzoate typically involves the iodination of 3-methoxysalicylic acid followed by esterification. One common method is as follows:

    Iodination: 3-methoxysalicylic acid is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the 5-position.

    Esterification: The resulting 5-iodo-3-methoxysalicylic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk iodination: Large quantities of 3-methoxysalicylic acid are iodinated using industrial-grade iodine and oxidizing agents.

    Continuous esterification: The iodinated product is continuously esterified in a reactor with methanol and sulfuric acid, followed by purification through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-5-iodo-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in an organic solvent (e.g., toluene).

Major Products

    Substitution: Products include 5-amino-3-methoxysalicylic acid derivatives.

    Oxidation: Products include quinone derivatives.

    Coupling: Products include biaryl compounds with various functional groups.

Scientific Research Applications

methyl 2-hydroxy-5-iodo-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl-3-methoxysalicylate: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    5-Iodo-3-methoxysalicylic acid: Similar structure but not esterified, affecting its solubility and reactivity.

    Methyl-5-bromo-3-methoxysalicylate: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.

Uniqueness

methyl 2-hydroxy-5-iodo-3-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential for forming carbon-iodine bonds in coupling reactions. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

134419-44-6

Molecular Formula

C9H9IO4

Molecular Weight

308.07 g/mol

IUPAC Name

methyl 2-hydroxy-5-iodo-3-methoxybenzoate

InChI

InChI=1S/C9H9IO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3

InChI Key

JYTMDVNRUGDPQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The esterification of 3-methoxysalicylic acid was performed according to the literature. Bishop, J. E., et al., J. Med. Chem. 34, 1612-1624 (1991).The ester product (1.68 g, 9.20 mmol) was dissolved in methanol (35 mL). Sodium iodide (1.38 g, 9.20 mmol) and sodium hydroxide (0.34 g, 9.2 mmol) were added, and the solution was cooled to 0° C. To this solution aqueous sodium hypochlorite (17.25 g, 5% naCIO) was added dropwise. The colorless slurry mixture was stirred for 1 h at 0°-3° C., then treated with 10% aqueous sodium thiosulfite. The mixture was adjustedto pH 7 using 5% aqueous HCI. Ether (50 mL) was added and the layers were separated. The ether layer was washed with brine and dried over anhydrous sodium sulfate. After the ether was evaporated, the crude orange solid waspurified by column chromatography (silica gel, CHCI3) to obtain 1.2 g (43%) of the iodoproduct; m.p. 104° C. (lit4 110°-112° C.). The spectra were the the same as those published in the literature. Yue, E. W., et al., J. Org. Chem. 56, 5451-5456 (1991).
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ester
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